molecular formula C18H22N2O3S2 B2512625 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one CAS No. 1798513-47-9

3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2512625
CAS No.: 1798513-47-9
M. Wt: 378.51
InChI Key: JSLVWDKKAVBWAE-UHFFFAOYSA-N
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Description

3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications

Thiazolidin-4-ones and Their Bioactivity

Thiazolidin-4-ones represent a crucial heterocyclic scaffold with a wide range of pharmacological activities. These compounds have been extensively studied for their potential in treating various diseases due to their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The versatility of the thiazolidin-4-one nucleus allows for the design of derivatives with enhanced drug efficacy and specificity. Research on thiazolidin-4-ones highlights their significance as a privileged structure in medicinal chemistry, offering insights into rational drug design for developing new therapeutic agents (Mech, Kurowska, & Trotsko, 2021).

Azepane Derivatives in Drug Discovery

Azepane-based compounds are noted for their diverse pharmacological properties and have been a subject of considerable interest in medicinal chemistry. The structural diversity of azepane derivatives contributes to their application in discovering new therapeutic agents. These compounds have found use in a variety of therapeutic areas, including cancer, tuberculosis, Alzheimer's disease, microbial infections, and as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, among other applications. The development of azepane-containing analogs emphasizes the ongoing research efforts aimed at identifying less toxic, cost-effective, and highly active drugs (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Anticancer Profile of Related Structures

The structural and biological investigation of compounds similar to 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, such as rhodanines and their anticancer capabilities, has been a focal point of recent studies. The rhodanine core, as a subtype of thiazolidin-4-ones, demonstrates a broad spectrum of biological activity, with particular emphasis on anticancer properties. The exploration of the structure–activity relationship (SAR) of rhodanine derivatives offers valuable insights for the design of new small molecules with potential anticancer activities (Szczepański, Tuszewska, & Trotsko, 2022).

Green Synthetic Methodologies

The synthesis of thiazolidin-4-one derivatives, including environmentally friendly approaches, underscores the relevance of green chemistry in developing compounds with significant biological potential. Advanced synthesis methodologies have been developed for obtaining these functional groups, demonstrating the chemical community's commitment to environmental sustainability while exploring the vast pharmacological applications of thiazolidin-4-one derivatives and their analogues (Santos, Jones Junior, & Silva, 2018).

Properties

IUPAC Name

3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-23-15-7-5-13(6-8-15)14-4-2-3-9-19(10-14)16(21)11-20-17(22)12-25-18(20)24/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLVWDKKAVBWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C(=O)CSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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